molecular formula C19H22BrN3O3 B2526982 1-(3-bromophenyl)-N-(4-morpholinobut-2-yn-1-yl)-5-oxopyrrolidine-3-carboxamide CAS No. 1421458-94-7

1-(3-bromophenyl)-N-(4-morpholinobut-2-yn-1-yl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B2526982
CAS No.: 1421458-94-7
M. Wt: 420.307
InChI Key: WAPSAAHBYAKQGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-bromophenyl)-N-(4-morpholinobut-2-yn-1-yl)-5-oxopyrrolidine-3-carboxamide, also known as BRD4770, is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent.

Scientific Research Applications

Chemical Synthesis and Reactions

  • Novel Synthesis Approaches: Research indicates innovative synthesis techniques for compounds with morpholine and carboxamide groups, highlighting methods like Diels–Alder reactions, nucleophilic substitution reactions, and cycloadditions which could potentially apply to the synthesis of the target compound (Baydar et al., 1979).
  • Functional Group Transformations: Studies demonstrate the transformation of functional groups through reactions such as aminocarbonylation and bromination, suggesting methods for functionalizing the pyrrolidine and bromophenyl groups in similar compounds (Takács et al., 2012).

Biological Activity

  • Potential Antimicrobial and Anticancer Applications: Research on structurally related compounds explores their biological activities, including antimicrobial and anticancer effects. For instance, derivatives of morpholine and pyrrolidine have been studied for their antimicrobial properties and potential utility as cancer cell proliferation inhibitors (Lu et al., 2017).

Material and Molecular Engineering

  • Development of New Materials: Studies involving the synthesis of polymers and materials with specific functional groups, such as polyesteramides with pendant morpholine groups, point towards applications in material science for compounds with similar functional groups (Veld et al., 1992).

Methodological Innovations

  • Advanced Synthesis Techniques: Research showcases advanced methodologies like palladium-catalyzed reactions and the use of sulfinamides as protecting groups, providing insights into sophisticated chemical synthesis strategies that could be adapted for similar complex molecules (Fritz et al., 2011).

Properties

IUPAC Name

1-(3-bromophenyl)-N-(4-morpholin-4-ylbut-2-ynyl)-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22BrN3O3/c20-16-4-3-5-17(13-16)23-14-15(12-18(23)24)19(25)21-6-1-2-7-22-8-10-26-11-9-22/h3-5,13,15H,6-12,14H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAPSAAHBYAKQGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC#CCNC(=O)C2CC(=O)N(C2)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.